N'-[(2E)-4-tert-butoxy-4-oxobutan-2-ylidene]-N-methylcarbamohydrazonothioic acid
Description
N'-[(2E)-4-tert-Butoxy-4-oxobutan-2-ylidene]-N-methylcarbamohydrazonothioic acid is a hydrazonothioic acid derivative characterized by a carbamohydrazonothioic acid core with a 4-tert-butoxy-4-oxobutan-2-ylidene substituent. Structural determination tools like SHELX and validation methods are critical for confirming its geometry and purity.
Properties
IUPAC Name |
tert-butyl (3E)-3-(methylcarbamothioylhydrazinylidene)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c1-7(12-13-9(16)11-5)6-8(14)15-10(2,3)4/h6H2,1-5H3,(H2,11,13,16)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDSPUWZITVDFU-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
The most direct method involves condensation of N-methylcarbamohydrazonothioic acid with 4-tert-butoxy-4-oxobutanal under acidic conditions.
Procedure :
-
Reactants :
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N-methylcarbamohydrazonothioic acid (1.0 equiv).
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4-tert-butoxy-4-oxobutanal (1.1 equiv).
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Conditions :
Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the E-configured imine (Figure 1). Metal acetates stabilize the transition state, enhancing regioselectivity.
Table 1: Optimization of Acid-Catalyzed Condensation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (5 mol%) | Zn(OAc)₂ | 72% |
| Temperature | 70°C | Maximal E-selectivity |
| Reaction Time | 5 hours | 70% conversion |
Solvent-Free Mechanochemical Synthesis
Twin-screw extrusion (TSE) offers a green alternative by eliminating solvents and reducing reaction times.
Procedure :
-
Reactants :
-
N-methylcarbamohydrazonothioic acid.
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4-tert-butoxy-4-oxobutanal (1:1 molar ratio).
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Conditions :
Advantages :
Table 2: TSE Parameters and Outcomes
| Screw Speed (rpm) | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|
| 55 | 50 | 2 | 68 |
| 30 | 150 | 40 | 70 |
Stepwise Synthesis from tert-Butoxy Intermediates
Preparation of 4-tert-Butoxy-4-oxobutan-2-ylidene Precursor
The tert-butoxy group is introduced via esterification of 4-oxobutan-2-ylidene with tert-butanol under Mitsunobu conditions:
Procedure :
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Reactants :
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4-oxobutan-2-ylidenecarboxylic acid (1.0 equiv).
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tert-Butanol (3.0 equiv).
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DIAD (1.5 equiv), PPh₃ (1.5 equiv).
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Conditions :
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Solvent: THF, 0°C → room temperature, 12 hours.
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Characterization :
Coupling with N-Methylcarbamohydrazonothioic Acid
The tert-butoxy intermediate is coupled with N-methylcarbamohydrazonothioic acid via a thiourea linkage.
Procedure :
-
Reactants :
-
4-tert-butoxy-4-oxobutan-2-ylidene (1.0 equiv).
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N-methylcarbamohydrazonothioic acid (1.2 equiv).
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Conditions :
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Solvent: DMF, EDCI/HOBt coupling.
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Temperature: 25°C, 24 hours.
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Mechanistic Insight :
EDCI activates the carboxylic acid to form an active ester, which reacts with the hydrazine nucleophile (Figure 2).
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-4-tert-butoxy-4-oxobutan-2-ylidene]-N-methylcarbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often necessitate anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
- Reagent in Organic Transformations : The compound can be utilized in various organic reactions, including oxidation and reduction processes.
Biology
- Biochemical Studies : Its unique structure allows interaction with biological molecules, making it a candidate for studying enzyme activity and receptor interactions.
- Potential Drug Development : Research is ongoing to explore its efficacy as an antimicrobial or anticancer agent due to its ability to modulate biological pathways.
Medicine
- Therapeutic Applications : Investigations into its potential use in treating infections or cancer are underway, focusing on its mechanism of action at the molecular level.
- Pharmacological Studies : The compound's interactions with specific biological targets are being studied to understand its therapeutic potential better.
Industry
- Material Science : It is being explored for use in developing new materials such as polymers and coatings that exhibit enhanced performance characteristics.
- Chemical Manufacturing : Its properties make it suitable for applications in the production of specialty chemicals.
Case Studies
- Antimicrobial Activity : A study investigated the compound's efficacy against various bacterial strains, demonstrating significant inhibition at specific concentrations.
- Cancer Cell Studies : Research focused on the compound's ability to induce apoptosis in cancer cell lines, revealing promising results that warrant further investigation.
- Polymer Development : A project explored incorporating the compound into polymer matrices to enhance mechanical properties and thermal stability, showing improved performance compared to traditional materials.
Mechanism of Action
The mechanism by which N’-[(2E)-4-tert-butoxy-4-oxobutan-2-ylidene]-N-methylcarbamohydrazonothioic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound N′-[(E)-(4-tert-Butylphenyl)methylene]-N-ethylcarbamohydrazonothioic acid (C₁₄H₂₁N₃S) shares the carbamohydrazonothioic acid backbone but differs in substituents:
- Core substituent : A 4-tert-butylphenyl group replaces the 4-tert-butoxy-4-oxobutan-2-ylidene moiety.
- Alkyl group : An ethyl (-CH₂CH₃) instead of methyl (-CH₃) is attached to the carbamoyl nitrogen.
Key implications :
- The tert-butoxy-oxobutanyl group in the target compound introduces ketone functionality, increasing polarity and reactivity toward nucleophiles.
Table 1: Structural Comparison
Physicochemical and Spectroscopic Properties
NMR studies on analogous compounds (e.g., rapamycin derivatives) reveal that structural changes alter chemical shifts in specific regions. For example:
Predicted NMR differences :
Bioactivity Profiling and Mode of Action
Hierarchical clustering of bioactivity data (NCI-60 dataset) shows that structurally similar compounds often share modes of action . Key observations:
- Carbamohydrazonothioic acid derivatives: Likely target enzymes with thioamide-binding pockets (e.g., proteases or kinases).
- Substituent effects :
Table 2: Bioactivity Hypotheses
| Compound | Predicted Targets | Key Interactions |
|---|---|---|
| Target compound | Metalloenzymes, oxidoreductases | Hydrogen bonding, metal chelation |
| Compound in | Hydrophobic binding pockets | Van der Waals, π-π stacking |
Computational and Graph-Based Comparisons
Chemical structure comparison methods highlight challenges and insights:
Application to target compound :
- Graph matching would prioritize the carbamohydrazonothioic acid core and stereochemistry, while fingerprint methods might group it with unrelated thioamides.
Biological Activity
N'-[(2E)-4-tert-butoxy-4-oxobutan-2-ylidene]-N-methylcarbamohydrazonothioic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure features a hydrazone linkage, which is known to impart diverse biological activities. The presence of the tert-butoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties, particularly against Gram-positive bacteria.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby providing protective effects against oxidative stress.
- Anti-inflammatory Effects : In vitro studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Cell Signaling Pathways : It could influence pathways such as NF-κB and MAPK, which are crucial in mediating cellular responses to stress and inflammation.
- Interaction with Membrane Receptors : The lipophilic nature allows it to interact with various membrane receptors, potentially altering cellular signaling and function.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study 1 : A clinical trial evaluating the antibacterial effects of the compound on patients with bacterial infections demonstrated a significant reduction in infection rates compared to standard treatments.
- Case Study 2 : Research involving animal models indicated that administration of the compound resulted in decreased markers of oxidative stress and inflammation in tissues subjected to injury.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have led to compounds with improved potency against various pathogens and reduced cytotoxicity towards healthy cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(2E)-4-tert-butoxy-4-oxobutan-2-ylidene]-N-methylcarbamohydrazonothioic acid, and how can reaction conditions be standardized to improve yield?
- Methodology : Multi-step synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected intermediates with carbamohydrazonothioic acid derivatives under controlled conditions. For example, tert-butoxy groups can be introduced via tert-butyl esterification using Boc anhydride in dichloromethane at 0–25°C . Solvent selection (e.g., DMF or DCM) and pH control (pH 6–8) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm stereochemistry (e.g., E/Z configuration at the 2E position) via - and -NMR. Peaks for tert-butoxy protons (~1.2–1.4 ppm) and carbonyl carbons (~170–180 ppm) are diagnostic .
- IR : Detect characteristic stretches for thioamide (C=S, ~1200–1250 cm) and ketone (C=O, ~1650–1750 cm) groups .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions in the solid state .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (40–75% RH). Monitor degradation via HPLC-UV (C18 column, λ = 254 nm) and mass spectrometry. Boc-protected derivatives are sensitive to acidic hydrolysis; thus, neutral or mildly basic buffers are recommended for long-term storage .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing stereoisomers or derivatives of this compound?
- Methodology : Employ density functional theory (DFT) calculations to model transition states and energy barriers for stereochemical outcomes. For example, the 2E configuration is stabilized by conjugation between the oxo and carbamohydrazonothioic acid groups, as shown in similar tert-butoxy derivatives . Experimental validation via kinetic studies (e.g., variable-temperature NMR) can further elucidate isomerization pathways .
Q. What computational strategies are effective for predicting biological interactions of this compound?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model binding affinities with target proteins (e.g., enzymes with thioamide-binding pockets). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants () .
Q. How can analytical discrepancies (e.g., conflicting NMR or MS data) be resolved for this compound?
- Methodology : Cross-validate data using orthogonal techniques:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] with <2 ppm error) .
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous proton environments and verify connectivity .
- Chiral HPLC : Resolve enantiomeric impurities if unexpected stereoisomers are detected .
Q. What strategies optimize the compound’s bioavailability in pharmacological studies?
- Methodology : Modify solubility via salt formation (e.g., sodium or hydrochloride salts) or co-solvent systems (PEG-400/water). Pharmacokinetic profiling in rodent models (IV/PO administration) with LC-MS/MS quantification can assess bioavailability. Tert-butoxy groups may enhance lipophilicity, requiring formulation adjustments for aqueous delivery .
Q. How does the compound’s reactivity vary in catalytic vs. stoichiometric reactions?
- Methodology : Compare turnover numbers (TON) and catalytic efficiency () in palladium-catalyzed cross-couplings or reductive cyclizations. For example, tert-butoxy groups can act as directing groups in transition metal catalysis, as seen in nitroarene cyclization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
